2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[5-Methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. Key structural attributes include:
- Pyrrolo[3,2-d]pyrimidine scaffold: A bicyclic system combining pyrrole and pyrimidine rings, often associated with kinase inhibition or nucleotide mimicry .
- Substituents: 5-Methyl and 3-(3-methylbutyl) groups: Enhance lipophilicity and influence pharmacokinetics. 7-Phenyl group: Contributes to aromatic stacking interactions.
- Sulfanyl-acetamide side chain: The sulfanyl (‒S‒) linker connects the core to an N-phenylacetamide group, a common pharmacophore in drug design for target binding .
Properties
IUPAC Name |
2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18(2)14-15-30-25(32)24-23(21(16-29(24)3)19-10-6-4-7-11-19)28-26(30)33-17-22(31)27-20-12-8-5-9-13-20/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIRGKPUNFLBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thio Group: The thio group is introduced through a nucleophilic substitution reaction.
Attachment of the Phenylacetamide Moiety: This is achieved through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making them potential candidates for drug development.
Medicine
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Insight: The pyrrolo-pyrimidine core in the target compound offers a balance of aromaticity and hydrogen-bonding capacity, distinct from sulfur-containing thieno-pyrimidines or non-aromatic tetrahydrofuran derivatives.
Substituent Analysis
Key Insight : The target compound’s 3-methylbutyl group provides moderate lipophilicity compared to linear alkyl chains in compounds, while fluorinated analogs () prioritize metabolic stability.
Functional Group Comparison
Biological Activity
2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule belonging to the class of pyrrolo[3,2-d]pyrimidine derivatives. This compound exhibits significant biological activities, particularly in oncology and enzyme inhibition. The unique structural characteristics contribute to its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is C26H28N4O2S with a molecular weight of 460.6 g/mol. Its structure includes a pyrimidine ring fused with a pyrrole structure and a sulfonamide group that enhances its pharmacological properties.
Key Structural Features:
- Pyrrolo[3,2-d]pyrimidine core
- Sulfonamide group
- Active methylene group
Antitumor Activity
Research indicates that derivatives of this compound exhibit high antitumor activities . The biological activity can be assessed using various cancer cell lines through cell viability assays like MTT or WST-1. The compound has shown potential to inhibit cancer cell proliferation with IC50 values in the micromolar range.
Experimental Findings:
- Cell Viability Assays: Demonstrated effective inhibition of cancer cell lines.
- Apoptosis Induction: Flow cytometry studies indicated the compound's ability to induce apoptosis in targeted cancer cells .
Enzyme Inhibition
The active methylene group in this compound makes it highly reactive towards electrophilic reagents, suggesting potential for enzyme inhibition studies.
Research Insights:
- In Vitro Studies: The effect on enzyme activity can be quantified using spectrophotometric assays, revealing significant inhibitory effects on specific enzymes .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique biological profile.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[1-(6-(4-fluorophenyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl)amino]ethyl]benzenesulfonamide | Contains sulfonamide moiety; pyrido[3,2-d]pyrimidine core | Anticancer |
| 9-cyclopentylpyrido[4,5]pyrrolo[1,2-d]pyrimidin-2-amine | Fused pyridine and pyrimidine structures | Potential kinase inhibitor |
| 6-(4-fluorophenyl)-4-n-propan-2-yldihydropyrido[3,2-d]pyrimidine | Similar core structure; variations in substituents | Antiviral properties |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction with specific biological targets may involve:
- Inhibition of key signaling pathways associated with cancer cell proliferation.
- Induction of apoptotic pathways leading to programmed cell death.
- Inhibition of enzyme activity , which may disrupt metabolic processes within cells.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing this compound, and how can purity be ensured?
- Answer : Synthesis typically involves:
- Core formation : Construction of the pyrrolo[3,2-d]pyrimidin-4-one core via cyclization reactions using precursors like substituted pyrimidines or pyrroles (#user-content-fn-1-).
- Sulfanylation : Introduction of the sulfanyl group using reagents such as thiols or disulfides under basic conditions (e.g., K₂CO₃ in DMF) (#user-content-fn-2- ).
- Acetamide coupling : Reaction of the sulfanyl intermediate with N-phenylacetamide derivatives via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) (#user-content-fn-3-).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity (#user-content-fn-4- ).
Q. Which spectroscopic techniques are critical for structural confirmation?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylbutyl group at C3, phenyl at C7) and verify stereochemistry (#user-content-fn-5-).
- IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups (#user-content-fn-6-).
- Mass spectrometry : High-resolution MS to validate molecular weight (expected [M+H]⁺: calculated via PubChem data) (#user-content-fn-7-).
Q. What solvents and reaction conditions are optimal for its stability?
- Answer :
- Solvents : DMSO or DMF for solubility in biological assays; ethanol for recrystallization (#user-content-fn-8-).
- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group (#user-content-fn-9-).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved?
- Answer :
- 2D NMR : Use HSQC/HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing pyrrolo-pyrimidine protons from phenyl groups) (#user-content-fn-10-).
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., conformation of the 3-methylbutyl chain) (#user-content-fn-11-).
- Dynamic NMR : Analyze temperature-dependent splitting to identify rotameric equilibria in the acetamide moiety (#user-content-fn-12-).
Q. What computational methods predict its biological targets and binding modes?
- Answer :
-
Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., JAK2) or GPCRs, focusing on the sulfanyl-acetamide pharmacophore (#user-content-fn-13-).
-
MD simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories (#user-content-fn-14-).
-
SAR analysis : Compare with analogs (Table 1) to identify critical substituents for activity (#user-content-fn-15-).
Table 1 : Structurally related compounds and their activities
Compound ID Key Modifications Bioactivity (IC₅₀) Reference Analog A 4-Fluorophenyl at C7 JAK2 inhibition: 12 nM (#user-content-fn-16-) Analog B Ethyl group at C3 Reduced solubility (#user-content-fn-17-)
Q. How to optimize reaction yields when scaling up synthesis?
- Answer :
- DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (Pd/C: 1–5 mol%), and solvent ratios (DMF:H₂O) to identify optimal conditions (#user-content-fn-18-).
- Continuous flow reactors : Improve mixing and heat transfer for sulfanylation steps, reducing side-product formation (#user-content-fn-19-).
- In-line analytics : Use HPLC-MS to monitor intermediates in real time (#user-content-fn-20-).
Q. What strategies validate its mechanism of action in cellular assays?
- Answer :
- Target engagement : CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in HEK293 or HeLa lysates (#user-content-fn-21-).
- Knockdown/rescue : siRNA silencing of candidate targets (e.g., kinase X) followed by activity restoration via overexpression (#user-content-fn-22-).
- Metabolic profiling : LC-MS to track downstream metabolites in treated cells (#user-content-fn-23-).
Methodological Notes
- Data contradiction : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) (#user-content-fn-24-).
- Safety protocols : Handle sulfanyl intermediates in fume hoods due to potential toxicity (#user-content-fn-25-).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
